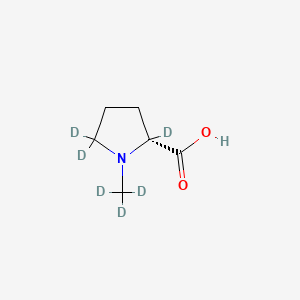
N-Methyl-D3-D-proline-2,5,5-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D3-D-proline-2,5,5-D3 is a deuterium-labeled analogue of N-Methyl-D-proline. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-D-proline-2,5,5-D3 typically involves the incorporation of deuterium atoms into the proline structure. One common method is the catalytic hydrogenation of N-Methyl-D-proline in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient and high-yield production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
N-Methyl-D3-D-proline-2,5,5-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may regenerate the non-deuterated N-Methyl-D-proline.
科学的研究の応用
N-Methyl-D3-D-proline-2,5,5-D3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of proline-containing drugs.
Industry: Applied in the development of new materials and chemical processes that require precise isotopic labeling.
作用機序
The mechanism of action of N-Methyl-D3-D-proline-2,5,5-D3 involves its incorporation into metabolic pathways where proline is a key component. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy and mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in proline metabolism.
類似化合物との比較
Similar Compounds
N-Methyl-D-proline: The non-deuterated analogue of N-Methyl-D3-D-proline-2,5,5-D3.
N-Methyl-D3-2-pyrrolidinone: Another deuterium-labeled compound used in similar research applications.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This makes it particularly valuable in studies requiring precise tracking of proline metabolism and reaction mechanisms.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
135.19 g/mol |
IUPAC名 |
(2R)-2,5,5-trideuterio-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,4D2,5D |
InChIキー |
CWLQUGTUXBXTLF-PYZSKBDBSA-N |
異性体SMILES |
[2H][C@@]1(CCC(N1C([2H])([2H])[2H])([2H])[2H])C(=O)O |
正規SMILES |
CN1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


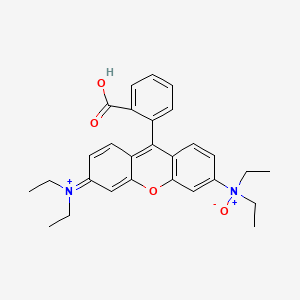

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

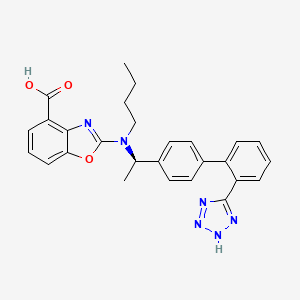
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
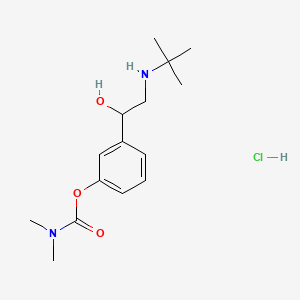

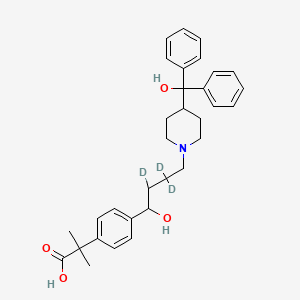
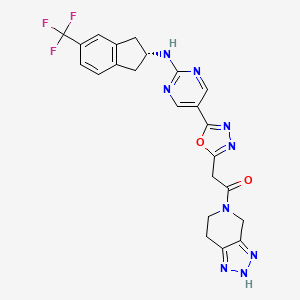
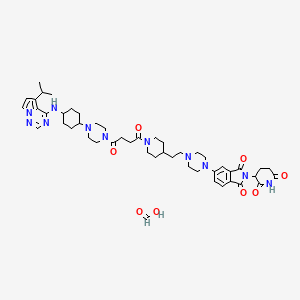
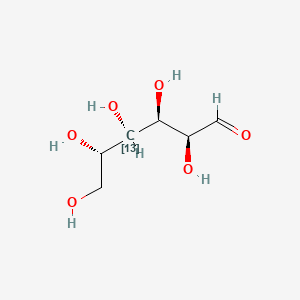
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
